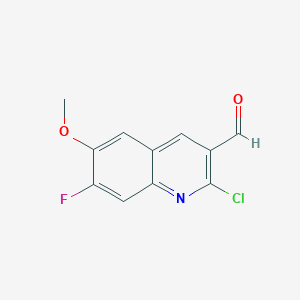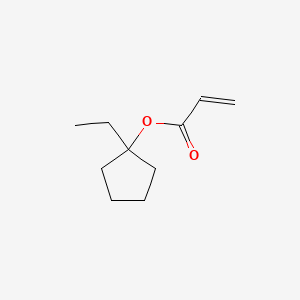
1-Ethylcyclopentyl acrylate
Vue d'ensemble
Description
1-Ethylcyclopentyl acrylate is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its versatility and reactivity, making it a valuable component in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentyl acrylate can be synthesized through the esterification of acrylic acid with 1-ethylcyclopentanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylcyclopentyl acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-Ethylcyclopentyl acetic acid
Reduction: 1-Ethylcyclopentanol
Substitution: Various substituted cyclopentyl derivatives
Applications De Recherche Scientifique
1-Ethylcyclopentyl acrylate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the development of bioactive molecules and drug delivery systems.
Medicine: It is utilized in the formulation of pharmaceuticals and medical devices.
Industry: this compound is employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
1-Ethylcyclopentyl acrylate is similar to other acrylate esters, such as methyl acrylate, ethyl acrylate, and butyl acrylate. its unique structure, which includes the cyclopentyl ring, provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group enhances the compound's stability and reactivity, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
Methyl acrylate
Ethyl acrylate
Butyl acrylate
2-Ethylhexyl acrylate
Isobutyl acrylate
Propriétés
IUPAC Name |
(1-ethylcyclopentyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOANYJWOYTZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-piperidinylmethoxy)methyl]Pyridine](/img/structure/B1646644.png)
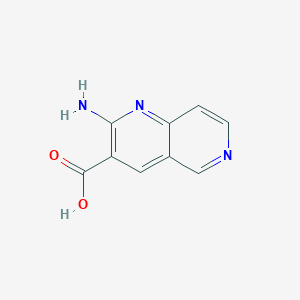
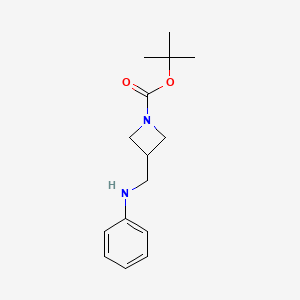
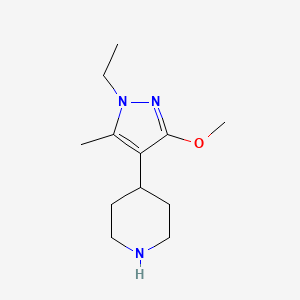
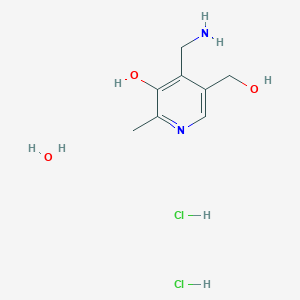
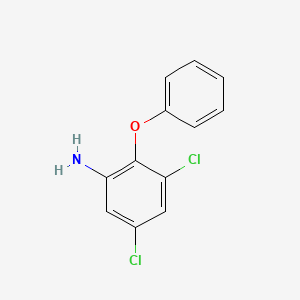
![2-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1646681.png)

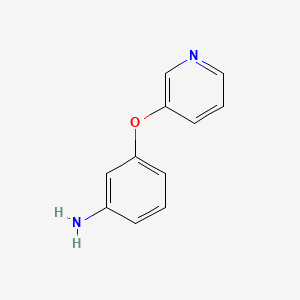

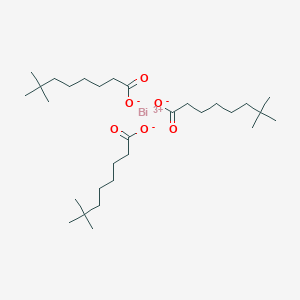
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide](/img/structure/B1646718.png)
![Thiazolo[5,4-b]pyridine-6-carbaldehyde](/img/structure/B1646719.png)
